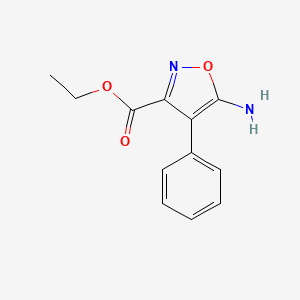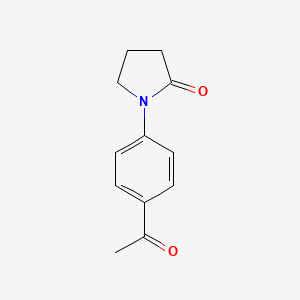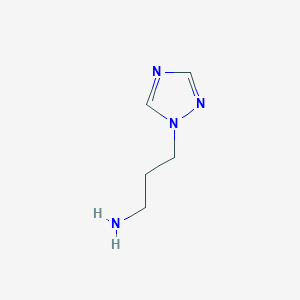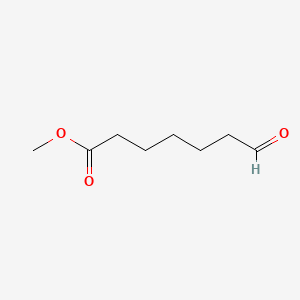
Methyl 7-oxoheptanoate
Overview
Description
Methyl 7-oxoheptanoate: is an organic compound with the molecular formula C8H14O3 methyl pimelaldehydate or methyl 6-formylhexanoate . This compound is a colorless liquid with a molecular weight of 158.20 g/mol, a boiling point of 222-224°C, and a density of 0.99 g/mL . It is soluble in organic solvents such as ethanol, ether, and acetone . This compound is commonly used as a fragrance ingredient in perfumes and cosmetics, as well as a flavoring agent for food and beverages .
Biochemical Analysis
Biochemical Properties
Methyl 7-oxoheptanoate plays a role in biochemical reactions as a substrate for certain enzymes. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, converting this compound into 7-oxoheptanoic acid and methanol
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, potentially altering gene expression and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways . The compound’s impact on cellular metabolism includes potential effects on the production and utilization of energy within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of 7-oxoheptanoic acid and methanol . This reaction can influence the activity of other enzymes and metabolic pathways, potentially leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that its effects on cellular function can vary, with potential changes in gene expression and metabolic activity observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including potential disruptions in metabolic pathways and cellular signaling . Threshold effects have been observed, with specific dosages required to elicit significant changes in cellular processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown and utilization of fatty acids. It interacts with enzymes such as esterases, which catalyze the hydrolysis of the ester bond, leading to the formation of 7-oxoheptanoic acid and methanol . This reaction can influence metabolic flux and the levels of metabolites within cells, potentially affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can influence its activity and function, with potential effects on its accumulation and localization within cells.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within cells, where it can exert its effects on cellular processes . The compound’s localization can impact its activity and function, with potential implications for its role in metabolic pathways and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Method: Methyl 7-oxoheptanoate can be prepared by the esterification of 7-oxoheptanoic acid with methanol under acidic conditions.
Nucleophilic Acylation: Another method involves the nucleophilic acylation with disodium tetracarbonylferrate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 7-oxoheptanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions, especially at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: 7-oxoheptanoic acid.
Reduction: 7-hydroxyheptanoate.
Substitution: Various substituted heptanoates depending on the reagent used.
Scientific Research Applications
Chemistry:
Biology:
- It is utilized in biochemical studies to understand metabolic pathways involving esters and ketones.
Medicine:
- The compound is investigated for its potential therapeutic properties, including its role in drug synthesis.
Industry:
Mechanism of Action
The mechanism of action of methyl 7-oxoheptanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. The carbonyl group in the compound can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 7-oxoheptanoate: vs. Both compounds are esters with similar structures, but methyl 7-oxoöctanoate has an additional carbon atom in the chain.
This compound: vs. The position of the carbonyl group differs, affecting their reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
methyl 7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVFYRBRYZXABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188864 | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35376-00-2 | |
| Record name | Heptanoic acid, 7-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35376-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035376002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Methyl 7-oxoheptanoate?
A1: this compound serves as a key intermediate in synthesizing complex molecules. Notably, it's instrumental in preparing 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-1-one [, , ], a crucial precursor for synthesizing prostanoids, a class of lipid compounds with diverse biological activities.
Q2: Are there efficient synthetic routes for this compound?
A2: Several synthetic methods exist, highlighting the compound's versatility. Researchers have successfully synthesized it from various starting materials, including:
- Cycloheptanone: This approach involves reacting cycloheptanone with potassium persulfate in methanol, followed by oxidation with pyridinium chlorochromate (PCC) [].
- Methyl 6-bromohexanoate: This method utilizes disodium tetracarbonylferrate as a nucleophilic acylating agent [].
- Ricinoleic Acid: A unique method involves the fermentation of ricinoleic acid, followed by esterification, cracking, and separation to yield this compound as a co-product with undecylenic acid [, ].
Q3: Can this compound be used to synthesize other valuable compounds?
A3: Yes. For instance, this compound acts as a starting material in synthesizing ω-hydroxyalkanoates []. This involves a two-step process: first, reacting it with nitromethane in the presence of Amberlyst A 21 catalyst to produce methyl ω-nitroalkanoates. The second step involves the reduction of the nitro group using sodium borohydride, leading to the formation of ω-hydroxyalkanoates.
Q4: Are there analytical methods to monitor the synthesis of this compound?
A4: Gas chromatography serves as an effective tool to monitor the conversion of cycloheptanone to this compound during synthesis []. This technique allows researchers to track the reaction's progress and optimize conditions for higher yields.
Q5: Are there alternative compounds to this compound for specific applications?
A5: While this compound is a valuable intermediate, researchers also utilize similar compounds like Methyl 9-oxononanoate []. The choice of compound often depends on the specific synthetic target and reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)
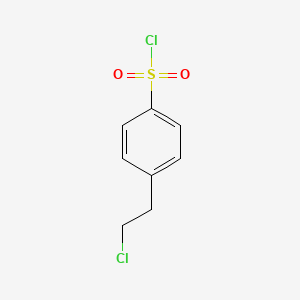
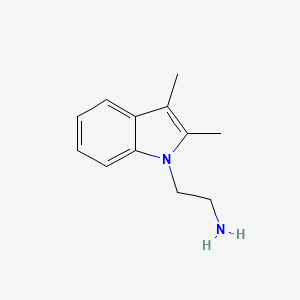



![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)


